(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3,4-dichlorobenzyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the 3,4-Dichlorobenzyl Group: This step involves the substitution of the pyrrolidine ring with a 3,4-dichlorobenzyl group using appropriate reagents and conditions.
Introduction of the Carboxylic Acid Group: This step involves the oxidation of a suitable precursor to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or esters.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The 3,4-dichlorobenzyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or carboxylates, while reduction can yield alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(3,4-Dichlorophenyl)pyrrolidine-2-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.
(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with fluorine atoms instead of chlorine atoms.
(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
The uniqueness of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. The presence of the 3,4-dichlorobenzyl group and the (2S,4R) configuration may result in unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S,4R)-4-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELMJLOCNYHTQH-KCJUWKMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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